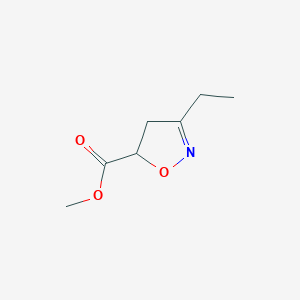

Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

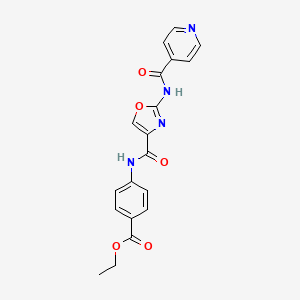

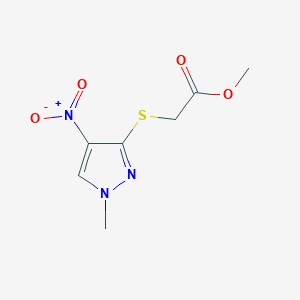

“Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is used for proteomics research .

Synthesis Analysis

A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives, including “Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate”, were synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T .Molecular Structure Analysis

The molecular structure of “Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate” is represented by the formula C7H11NO3 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis

The synthesis of “Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate” involves a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide . This reaction is part of the 1,3-dipolar cycloaddition reactions, which are very useful in the preparation of a variety of compounds in organic chemistry .Physical And Chemical Properties Analysis

“Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate” has a molecular weight of 157.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Liquid Crystalline Properties

Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate: derivatives have been synthesized for the study of their liquid crystalline properties . These compounds exhibit mesomorphic behavior, which is crucial for the development of liquid crystal displays (LCDs). The derivatives are characterized by their ability to form mesophases due to intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. The [3+2] cycloaddition reaction between ethyl acrylate and nitrile oxide, generated in situ, is a key step in producing these derivatives. This reaction is fundamental in organic chemistry for constructing isoxazoline rings, which are the basis for non-polymer liquid-crystalline materials .

Biological Activity

Isoxazole derivatives, including Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate , are known for their wide spectrum of biological activities. They have therapeutic potential and are used in the development of new drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Antiprotozoal Activity

Some derivatives of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate have been studied for their in vitro antiprotozoal activity . These studies are crucial for the development of treatments against protozoal infections, contributing to the field of infectious diseases .

Plant Growth Regulation

Derivatives of this compound have been shown to exhibit plant growth-regulating properties . This application is significant for agricultural sciences, where the regulation of plant growth can lead to improved crop yields and better management of agricultural resources .

Pharmaceutical Synthesis

The compound is also used in the synthesis of pharmaceuticals. For example, it is a building block in the synthesis of glimepiride , an antidiabetic drug. The synthesis process involves key steps that are scalable and practical for industrial pharmaceutical production .

Safety and Hazards

properties

IUPAC Name |

methyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-5-4-6(11-8-5)7(9)10-2/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRKSOZYKDEOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)

![3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936157.png)

![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)